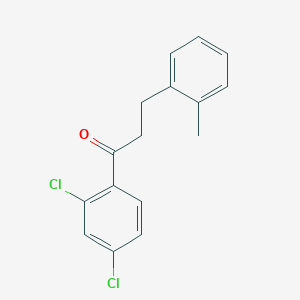

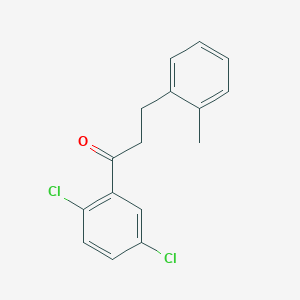

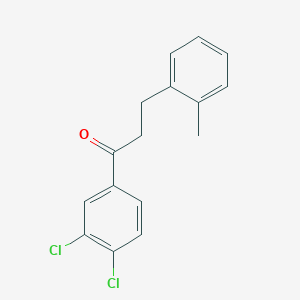

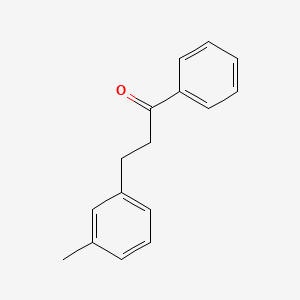

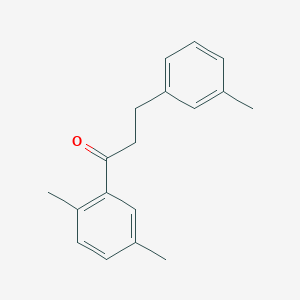

3-(2,4-Dimethylphenyl)-4'-methylpropiophenone

Descripción general

Descripción

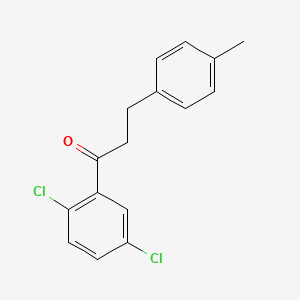

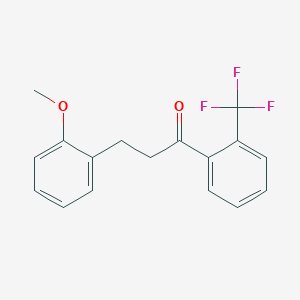

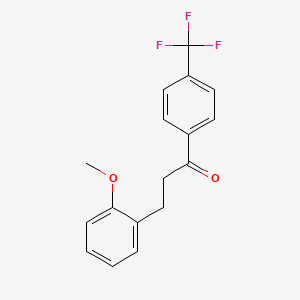

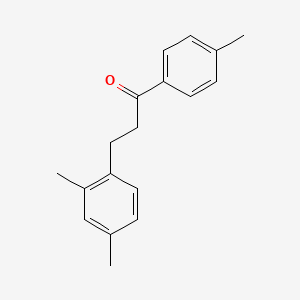

3-(2,4-Dimethylphenyl)-4'-methylpropiophenone, also known as DMPPMP, is a versatile synthetic compound used in a variety of scientific and industrial applications. It is a white crystalline solid with a melting point of 84-87°C and a boiling point of 293-295°C. DMPPMP is an aromatic ketone, meaning it contains a carbonyl group with two carbon atoms bound to a benzene ring. It is a common intermediate in the synthesis of various organic compounds, and has found application in the development of pharmaceuticals, agrochemicals, and other products.

Aplicaciones Científicas De Investigación

Applications in Hemoglobin Modification

One of the significant scientific research applications of compounds structurally related to 3-(2,4-Dimethylphenyl)-4'-methylpropiophenone is in the field of hemoglobin modification. Research indicates that certain compounds can serve as allosteric modifiers of hemoglobin, effectively decreasing the oxygen affinity of human hemoglobin A. This has potential implications in clinical or biological areas that benefit from a reversal of depleted oxygen supply, such as ischemia, stroke, tumor radiotherapy, blood storage, and blood substitutes. The modification of hemoglobin's oxygen affinity through these compounds could lead to novel therapeutic strategies or improve existing treatment methodologies (Randad et al., 1991).

Applications in Chemical Synthesis

Another area of application for derivatives of 3-(2,4-Dimethylphenyl)-4'-methylpropiophenone is in chemical synthesis, particularly in multiple arylation processes. For instance, 2-Hydroxy-2-methylpropiophenone, a related compound, is involved in unique multiple arylation reactions via C-C and C-H bond cleavages in the presence of a palladium catalyst, leading to the formation of complex organic compounds. This indicates the compound's role in sophisticated chemical synthesis processes, potentially contributing to the production of complex molecules for various industrial and research applications (Wakui et al., 2004).

Applications in Catalytic Processes

The compound and its derivatives also find applications in catalytic processes. For example, the reaction of certain derivatives with [Rh(PPh3)3Cl] demonstrates interesting rhodium-assisted C–C bond activation, leading to the elimination or migration of alkyl groups. Such reactions underscore the potential use of these compounds in catalytic processes and organic synthesis, offering pathways for the formation of complex molecules with specific structural configurations (Baksi et al., 2007).

Mecanismo De Acción

Target of Action

It is structurally similar to amitraz , which is known to interact with alpha-adrenergic receptors and octopamine receptors in the central nervous system . These receptors play a crucial role in neurotransmission, affecting various physiological processes.

Mode of Action

Based on its structural similarity to amitraz, it may exhibit alpha-adrenergic agonist activity, interact with octopamine receptors, and inhibit monoamine oxidases and prostaglandin synthesis . This leads to overexcitation, potentially causing paralysis and death in insects .

Biochemical Pathways

Its structural analog amitraz is known to affect the alpha-adrenergic and octopaminergic neurotransmission pathways .

Pharmacokinetics

Its structural analog amitraz is known to be volatile and almost insoluble in water , which may influence its bioavailability and distribution.

Result of Action

Based on its structural similarity to amitraz, it may lead to overexcitation and potentially paralysis and death in insects .

Action Environment

The action, efficacy, and stability of 3-(2,4-Dimethylphenyl)-4’-methylpropiophenone can be influenced by various environmental factors. For instance, its structural analog Amitraz is known to be volatile and almost insoluble in water , which could affect its stability and efficacy in different environments.

Propiedades

IUPAC Name |

3-(2,4-dimethylphenyl)-1-(4-methylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O/c1-13-4-8-17(9-5-13)18(19)11-10-16-7-6-14(2)12-15(16)3/h4-9,12H,10-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKSNFTXQJOFRLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)CCC2=C(C=C(C=C2)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60644666 | |

| Record name | 3-(2,4-Dimethylphenyl)-1-(4-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60644666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

898793-57-2 | |

| Record name | 3-(2,4-Dimethylphenyl)-1-(4-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60644666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.